molecular formula C13H14N2O4 B1351204 Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate CAS No. 471917-05-2

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate

Cat. No. B1351204
M. Wt: 262.26 g/mol
InChI Key: JCVSLSAFAIQADW-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Pathways and Chemical Properties Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is a compound that has been explored in various synthetic pathways, contributing to the development of new chemical entities. The synthetic methodologies involving this compound often aim to introduce novel functional groups or to enable the construction of complex molecular architectures. For instance, the compound has been utilized in the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinates, showcasing its versatility in organic synthesis and potential applications in creating biologically active molecules or materials with unique properties (Le Zhi-ping, 2008).

Biological and Medicinal Research In the realm of biological and medicinal research, derivatives of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate have been synthesized and evaluated for various biological activities. These activities include antimicrobial and antifungal properties, which are critical for developing new therapeutics against resistant strains of bacteria and fungi. For example, research has identified compounds synthesized from reactions involving pyrrolidine derivatives that exhibit significant antimicrobial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (R. Vaickelionienė et al., 2011).

Pharmacological Exploration The compound's derivatives have also been explored for their pharmacological properties, particularly as inhibitors of specific biological targets. This exploration is crucial for drug discovery, providing insights into the compound's mechanism of action and its potential therapeutic benefits. The structure-activity relationship studies, based on modifications of the pyrrolidine ring, contribute to understanding how chemical changes affect biological activity and can lead to the discovery of potent and selective drugs for various diseases (J. Obniska et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound3, which would provide detailed information about its safety, handling, storage, and disposal.


Future Directions

The search results do not provide specific information on the future directions of research or applications for this compound. However, given its classification as an NMDA receptor antagonist1, it may have potential applications in the treatment of neurological and psychiatric disorders.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

methyl 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSLSAFAIQADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386812
Record name Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate

CAS RN

471917-05-2
Record name Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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